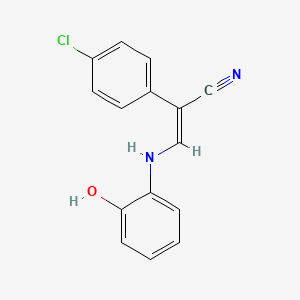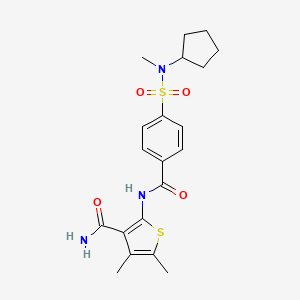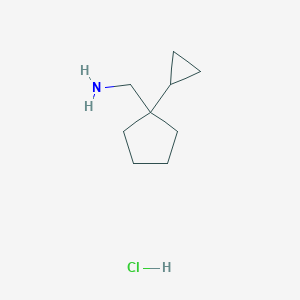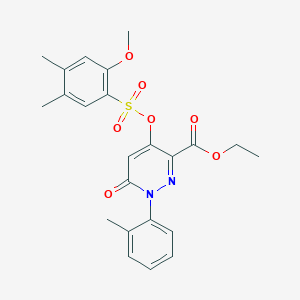
2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile (2-CPHA) is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to have a wide range of potential applications in the laboratory.
Applications De Recherche Scientifique
Organic Solar Cells
The derivative of 2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile has been explored for its use in organic solar cells. A study by Kazici et al. (2016) found that a novel soluble asymmetric acrylonitrile derivative showed promise as an electron acceptor in bulk heterojunction organic solar cells, indicating its potential in renewable energy technologies (Kazici et al., 2016).
Insecticidal Agents
Research by Rashid et al. (2021) synthesized derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide, related to 2-(4-Chlorophenyl)-acrylonitrile, as potential insecticidal agents. These derivatives showed excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Cytotoxic Agents
A study by Tarleton et al. (2012) highlighted the significance of the cyanide moiety in 2-phenylacrylonitriles for broad spectrum cytotoxicity. This research suggests that modifications of acrylonitrile, including this compound, could be important in developing cytotoxic agents for cancer treatment (Tarleton et al., 2012).
Renewable Acrylonitrile Production
Karp et al. (2017) investigated a process for renewable acrylonitrile production, a component related to this compound. This process used sugars to produce a precursor for acrylonitrile, demonstrating an environmentally friendly approach to chemical production (Karp et al., 2017).
Selective Anticancer Agents
Li et al. (2018) synthesized 2,3-diphenyl acrylonitrile derivatives bearing halogens, which included compounds similar to this compound. These compounds showed considerable antiproliferative activity against various human cancer cell lines, suggesting their potential as selective anticancer agents (Li et al., 2018).
Protein Interaction
Bai et al. (2020) studied the interaction between acrylonitrile derivatives and fat mass and obesity-associated protein. They found that compounds similar to this compound showed strong interactions with the protein, offering insights into obesity and metabolic research (Bai et al., 2020).
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNRVVBAAGLOLZ-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)
![2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2543059.png)
![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2543071.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2543073.png)
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide](/img/structure/B2543074.png)
![5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2543075.png)

